molecular formula C10H13FN2O2 B8406526 2-(4-Fluorophenoxy)-2-methylpropanohydrazide

2-(4-Fluorophenoxy)-2-methylpropanohydrazide

Cat. No. B8406526
M. Wt: 212.22 g/mol
InChI Key: IFCNMUWXJOLPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08377923B2

Procedure details

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate (5.13 g) was dissolved in methanol (50 ml), hydrazine monohydrate (11 ml) and potassium carbonate (3.14 g) were added thereto, followed by stirring at 70° C. for 3 hours. The reaction solution was cooled to room temperature and concentrated under reduced pressure. Water and saturated aqueous sodium bicarbonate were added to the residue, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=99:1) to obtain 2-(4-fluorophenoxy)-2-methylpropanohydrazide (1.98 g) as a colorless oily product.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
3.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]([CH3:14])([CH3:13])[C:8](OCC)=[O:9])=[CH:4][CH:3]=1.O.[NH2:18][NH2:19].C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]([CH3:14])([CH3:13])[C:8]([NH:18][NH2:19])=[O:9])=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
FC1=CC=C(OC(C(=O)OCC)(C)C)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and saturated aqueous sodium bicarbonate were added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform:methanol=99:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(OC(C(=O)NN)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.